molecular formula C18H24ClN7O B4678579 4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine

4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine

Cat. No.: B4678579
M. Wt: 389.9 g/mol
InChI Key: IZQNLVLCDIJQHF-UHFFFAOYSA-N
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Description

4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core with piperazine and morpholine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with morpholine and 4-(4-chlorophenyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature carefully regulated to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine
  • 4-{[4-(4-Fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine
  • 4-{[4-(4-Bromophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, influences its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN7O/c19-14-1-3-15(4-2-14)25-7-5-24(6-8-25)13-16-21-17(20)23-18(22-16)26-9-11-27-12-10-26/h1-4H,5-13H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQNLVLCDIJQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine
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4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine
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4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine
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4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine
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4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine
Reactant of Route 6
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4-{[4-(4-Chlorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine

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